

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid

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Compound of Interest

Compound Name: 2,4-Dimethoxycinnamic acid

Cat. No.: B094164

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This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **2,4-Dimethoxycinnamic acid**, tailored for researchers, scientists, and professionals in drug development.

Core Properties

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic organic compound. The presence of two methoxy groups on the phenyl ring significantly influences its chemical and physical properties.

Chemical and Physical Data

A summary of the key quantitative data for **2,4-Dimethoxycinnamic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
IUPAC Name	(2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid	[1]
CAS Number	6972-61-8	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1]
Molecular Weight	208.21 g/mol	[1]
Melting Point	192-194 °C	
Boiling Point	384.4 °C at 760 mmHg	
pKa	Data available in IUPAC Digitized pKa Dataset	[1][2]
SMILES	<chem>COC1=CC(=C(C=C1)/C=C/C(=O)O)OC</chem>	[1]

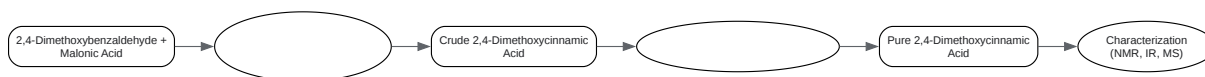
Note on Solubility: Quantitative solubility data for **2,4-Dimethoxycinnamic acid** in a range of organic solvents is not extensively available in peer-reviewed literature. However, based on the behavior of structurally similar compounds like 3,4-Dimethoxycinnamic acid, it is expected to have limited solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For 3,4-Dimethoxycinnamic acid, the solubility in DMSO has been reported to be 42 mg/mL (201.71 mM).[1]

Synthesis and Characterization

The synthesis of **2,4-Dimethoxycinnamic acid** can be achieved through classic organic reactions, primarily the Perkin reaction or the Knoevenagel-Doebner condensation.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2,4-Dimethoxycinnamic acid** via the Knoevenagel-Doebner condensation, a common and efficient method for preparing cinnamic acid derivatives.



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A generalized workflow for the synthesis and purification of **2,4-Dimethoxycinnamic acid**.

Experimental Protocols

This protocol is a representative procedure for the synthesis of cinnamic acid derivatives and can be adapted for **2,4-Dimethoxycinnamic acid**.

Materials:

- 2,4-Dimethoxybenzaldehyde
- Malonic acid
- Pyridine
- Piperidine
- Ethanol (for recrystallization)
- Hydrochloric acid (for acidification)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-Dimethoxybenzaldehyde and a molar excess of malonic acid in pyridine.
- Add a catalytic amount of piperidine to the mixture.
- Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography.

- After completion, cool the reaction mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
- Filter the crude **2,4-Dimethoxycinnamic acid**, wash with cold water, and dry.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[\[3\]](#)[\[4\]](#)
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to confirm the presence of aromatic, vinylic, and methoxy protons with their characteristic chemical shifts and coupling constants.
- ¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic ring carbons, and the methoxy carbons.[\[4\]](#)[\[5\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretches of the alkene and aromatic ring, and the C-O stretches of the methoxy groups.

Mass Spectrometry (MS):

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Data Acquisition:** Analyze the sample using a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS), to determine the molecular weight of the compound.
- **Analysis:** The mass spectrum should show a prominent peak corresponding to the molecular ion ($[M+H]^+$ or $[M-H]^-$) of **2,4-Dimethoxycinnamic acid**. Fragmentation patterns can provide further structural confirmation.

Biological Activity and Potential Applications

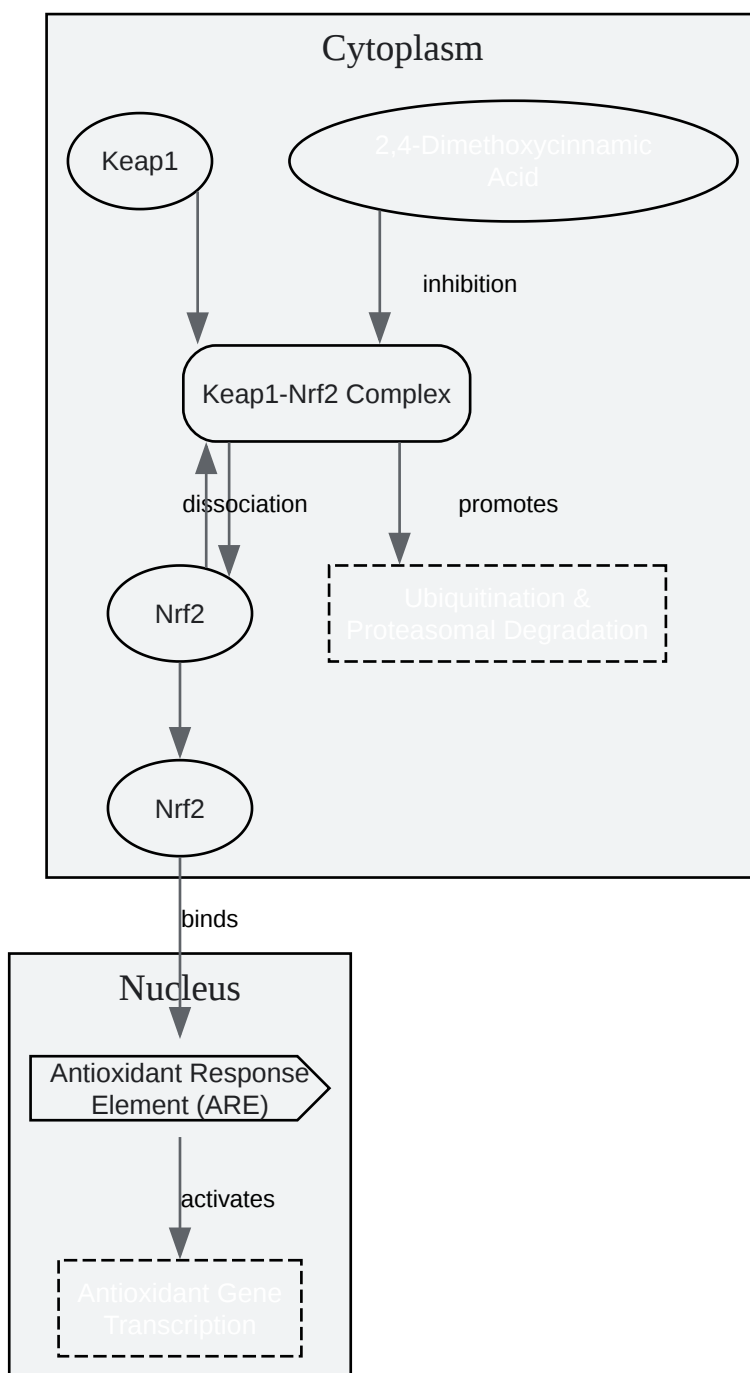
Cinnamic acid and its derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug discovery and development. The methoxy substitutions in **2,4-Dimethoxycinnamic acid** are expected to modulate these activities.

Known Biological Activities of Methoxycinnamic Acids

- **Antioxidant Activity:** Methoxycinnamic acids can act as antioxidants by scavenging free radicals. The presence of electron-donating methoxy groups can enhance this activity.[\[12\]](#) The primary mechanism often involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group (if present) or by modulating cellular antioxidant pathways like the Nrf2-ARE pathway.[\[12\]](#)[\[13\]](#)
- **Anti-inflammatory Activity:** Some cinnamic acid derivatives have demonstrated anti-inflammatory properties.
- **Antifungal Activity:** Cinnamic acid and its derivatives have shown activity against various fungal strains, including *Candida* and *Aspergillus* species.[\[2\]](#)[\[14\]](#)[\[15\]](#) The proposed mechanism for some derivatives involves the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[\[14\]](#)
- **Tyrosinase Inhibition:** Certain cinnamic acid derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) This suggests potential applications in cosmetology for skin lightening and treating hyperpigmentation disorders.

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, a potential mechanism of action for the antioxidant effects of **2,4-Dimethoxycinnamic acid** could involve the modulation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.



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A putative signaling pathway for the antioxidant effect of **2,4-Dimethoxycinnamic acid**.

Conclusion

2,4-Dimethoxycinnamic acid is a readily synthesizable compound with a range of potential biological activities that warrant further investigation. This technical guide provides a foundational understanding of its core properties and methodologies for its study. Further research is needed to fully elucidate its quantitative solubility, specific pKa value, and detailed mechanisms of action in various biological systems to unlock its full potential in drug development and other scientific applications.

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